molecular formula C8H10N2O B11923208 3-(Dimethylamino)isonicotinaldehyde

3-(Dimethylamino)isonicotinaldehyde

Cat. No.: B11923208
M. Wt: 150.18 g/mol
InChI Key: USDQMNOFQLIJBK-UHFFFAOYSA-N
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Description

3-(Dimethylamino)isonicotinaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of a dimethylamino group attached to the isonicotinaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)isonicotinaldehyde typically involves the reaction of isonicotinaldehyde with dimethylamine under controlled conditions. One common method includes the use of dimethylamine in an aqueous solution, which reacts with isonicotinaldehyde to form the desired product. The reaction is usually carried out at room temperature and may require the use of a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation to ensure the high purity of the final product. The use of advanced techniques such as distillation and crystallization may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)isonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Dimethylamino)isonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)isonicotinaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3-(dimethylamino)pyridine-4-carbaldehyde

InChI

InChI=1S/C8H10N2O/c1-10(2)8-5-9-4-3-7(8)6-11/h3-6H,1-2H3

InChI Key

USDQMNOFQLIJBK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CN=C1)C=O

Origin of Product

United States

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